Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of K-115, a Rho-kinase inhibitor. Rho-kinase plays a crucial role in various cellular processes, including smooth muscle contraction, cell adhesion, and migration. Inhibiting Rho-kinase activity has potential therapeutic applications in treating conditions such as hypertension, glaucoma, and stroke.
A practical synthesis of tert-butyl (S)-2-methyl-5-oxo-1,4-diazepane-1-carboxylate has been developed for large-scale production of K-115. The synthesis utilizes a chiral 1,4-diazepane constructed via intramolecular Fukuyama–Mitsunobu cyclization. The starting material is commercially available (S)- or (R)-2-aminopropan-1-ol.
The mechanism of action of tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate itself is not relevant, as it is a synthetic intermediate. The mechanism of action relevant to its role is that of K-115, the Rho-kinase inhibitor for which it serves as a precursor. K-115 competitively inhibits Rho-kinase activity by binding to the ATP-binding site of the enzyme. This inhibition prevents downstream signaling events mediated by Rho-kinase, ultimately impacting cellular processes like smooth muscle contraction and cell migration.
The primary application of tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate in scientific research is its use as a key intermediate in the synthesis of K-115, a Rho-kinase inhibitor. Research utilizing K-115 explores the therapeutic potential of Rho-kinase inhibition in various disease models, including:
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6